1-Isobutyl-5-oxo-N-(1H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide is a synthetic compound that belongs to the class of heterocyclic compounds. This compound features a pyrrolidine ring, a triazole moiety, and a carboxamide group. Its structural complexity and unique functional groups suggest potential biological activities, making it of interest in various fields of scientific research.
This compound can be classified under heterocyclic organic compounds due to the presence of nitrogen-containing rings. It is also categorized as an oxo-pyrrolidine derivative, which is significant in medicinal chemistry for its potential therapeutic applications.
The synthesis of 1-isobutyl-5-oxo-N-(1H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide typically involves several key steps:
For industrial applications, optimizing these synthetic routes is crucial to enhance yield and purity. Techniques such as using catalysts, controlling temperature and pressure, and employing purification methods like chromatography are common practices in large-scale synthesis.
The molecular formula for 1-isobutyl-5-oxo-N-(1H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄N₄O₂ |
| Molecular Weight | 198.23 g/mol |
| IUPAC Name | 1-isobutyl-5-oxo-N-(1H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide |
| InChI | InChI=1S/C9H14N4O2/c1-5(2)9(12)11-8(13)10(6)7(11)14/h5H,6H2,1-4H3,(H,12,13) |
The structure exhibits a pyrrolidine ring with substituents that include an isobutyl group and a triazole moiety.
The compound can undergo several chemical reactions:
Typical reagents used in these reactions include:
The mechanism of action for 1-isobutyl-5-oxo-N-(1H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide may involve interactions with specific biological targets such as enzymes or receptors. These interactions can lead to alterations in biochemical pathways, potentially resulting in therapeutic effects. The exact molecular targets would depend on ongoing research into its structure-activity relationships.
The compound's physical properties are influenced by its molecular structure:
Key chemical properties include:
1-Isobutyl-5-oxo-N-(1H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide has several potential applications in scientific research:
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 887705-27-3
CAS No.: 511-37-5